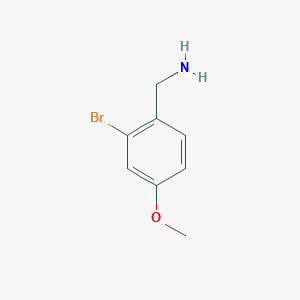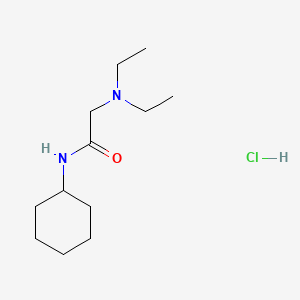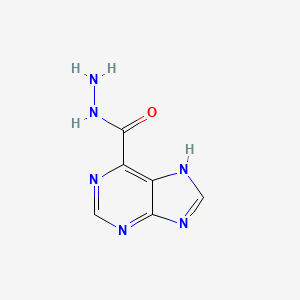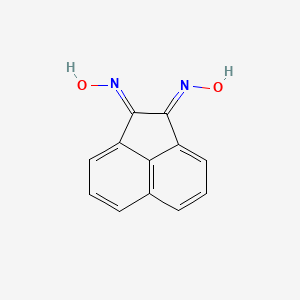
苝醌二肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydroacenaphthylen-1,2-dion-dioxim is a useful research compound. Its molecular formula is C12H8N2O2 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2-Dihydroacenaphthylen-1,2-dion-dioxim is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Dihydroacenaphthylen-1,2-dion-dioxim suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dihydroacenaphthylen-1,2-dion-dioxim including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 固体螯合化合物,包括二甲基乙二肟 (DMG) 和苝醌二肟 (ANDO),已在萘上得到支撑。 这些化合物为合金以及生物或天然水样品中镍的预浓缩提供了一条快速且经济的途径 .
- 苝醌表现出与各种亲核试剂、有机试剂和无机试剂的广泛反应。一些值得注意的反应包括:
金属预浓缩的螯合剂
有机合成和反应
总之,苝醌二肟在金属螯合、有机合成等多个领域都展现出巨大潜力。 其多方面的应用不断吸引着世界各地的科学家和研究人员 . 如果您需要更多信息或有任何其他疑问,请随时提出! 😊
作用机制
Target of Action
Acenaphthenequinone Dioxime, also known as 1,2-Dihydroacenaphthylen-1,2-dion-dioxim or acenaphthenchinondioxim, primarily targets nickel ions in various biological and environmental samples . It forms chelates with nickel, which are then used for the pre-concentration and determination of nickel in alloys, tea, and water samples .
Mode of Action
The compound interacts with its target, nickel ions, by forming chelates. This interaction occurs at pH ranges of 5.0–9.4, 6.1–11.0, and 7.1–11.0, respectively . The metal complex and naphthalene are then dissolved out from the column using dimethylformamide-nitric acid .
Biochemical Pathways
It is known that the compound undergoes a variety of reactions with different nucleophiles, organic and inorganic reagents . These reactions include oxidation and reduction reactions, in addition to many known reactions such as Friedel Crafts, Diels-Alder, bromination, and thiolation .
Pharmacokinetics
The compound is known to provide a rapid and economical route to the pre-concentration of nickel in alloys and biological and natural water samples . The calibration graphs obtained were linear over the concentration range 5–40 µg (for DMG) and 2–30 µg (for ANDO and DMG-ANDO) of nickel in 3 ml of the final solution .
Result of Action
The result of the action of Acenaphthenequinone Dioxime is the formation of chelates with nickel ions, which can then be used for the pre-concentration and determination of nickel in various samples . This has important implications for environmental monitoring and industrial applications.
Action Environment
The action of Acenaphthenequinone Dioxime is influenced by environmental factors such as pH and the presence of other ions. The compound forms chelates with nickel ions at specific pH ranges . Additionally, the presence of other ions in the sample can potentially interfere with the chelation process.
生化分析
Biochemical Properties
Acenaphthenequinone Dioxime has been found to interact with various biomolecules. For instance, it has been reported to bind to tubulin, a globular protein that is a major component of the cytoskeleton . The stoichiometry of Acenaphthenequinone Dioxime binding to purified tubulin was nearly 1:1 with a dissociation constant of 11.0 ± 0.8 μM at 25 °C . This interaction results in conformational changes, which can be monitored by quenching of tryptophan fluorescence, tubulin–colchicine, and tubulin–ANS binding .
Cellular Effects
In human lung epithelial cells (A549) and human peripheral blood mononuclear cells (PBMC), Acenaphthenequinone Dioxime has been found to disrupt the microtubule network in a time and concentration-dependent manner . This disruption leads to cell cycle arrest in the G2/M phase and apoptosis . The compound also influences cell function by up-regulating pro-apoptotic proteins like p53 and Bax, and down-regulating anti-apoptotic protein Bcl-2 .
Molecular Mechanism
The molecular mechanism of action of Acenaphthenequinone Dioxime involves its interaction with tubulin, leading to the disruption of the microtubule network . This disruption causes cell cycle arrest and apoptosis . Additionally, Acenaphthenequinone Dioxime induces changes in the expression of various proteins, including the up-regulation of pro-apoptotic proteins and the down-regulation of anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
The effects of Acenaphthenequinone Dioxime have been observed over time in laboratory settings. For instance, treatment with Acenaphthenequinone Dioxime resulted in the disruption of the microtubule network in A549 cells in time and concentration-dependent manners . The IC50 value was approximately 35 μM for 24 hours and 14 μM for 48 hours .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of Acenaphthenequinone Dioxime in animal models
Metabolic Pathways
It is known that Acenaphthenequinone Dioxime interacts with tubulin, suggesting that it may play a role in processes involving the cytoskeleton .
Subcellular Localization
Given its interaction with tubulin, it is likely that the compound localizes to areas of the cell where microtubules are present .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Dihydroacenaphthylen-1,2-dion-dioxim involves the condensation of 1,2-naphthoquinone with hydroxylamine hydrochloride followed by reduction with sodium borohydride.", "Starting Materials": [ "1,2-naphthoquinone", "hydroxylamine hydrochloride", "sodium borohydride", "methanol", "water" ], "Reaction": [ "1. Dissolve 1,2-naphthoquinone in methanol.", "2. Add hydroxylamine hydrochloride to the solution and stir for 30 minutes.", "3. Add sodium borohydride to the solution and stir for an additional 30 minutes.", "4. Dilute the reaction mixture with water and extract with dichloromethane.", "5. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.", "6. Recrystallize the product from ethanol to obtain 1,2-Dihydroacenaphthylen-1,2-dion-dioxim." ] } | |
CAS 编号 |
1932-08-7 |
分子式 |
C12H8N2O2 |
分子量 |
212.20 g/mol |
IUPAC 名称 |
(NE)-N-[(2Z)-2-hydroxyiminoacenaphthylen-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C12H8N2O2/c15-13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14-16/h1-6,15-16H/b13-11-,14-12+ |
InChI 键 |
ZBHVKJFVTXXTEQ-HEEUSZRZSA-N |
手性 SMILES |
C1=CC2=C3C(=C1)/C(=N\O)/C(=N\O)/C3=CC=C2 |
SMILES |
C1=CC2=C3C(=C1)C(=NO)C(=NO)C3=CC=C2 |
规范 SMILES |
C1=CC2=C3C(=C1)C(=NO)C(=NO)C3=CC=C2 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)

![N-[(1E)-1-(3,5-Dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B1661848.png)
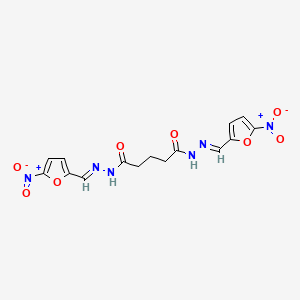
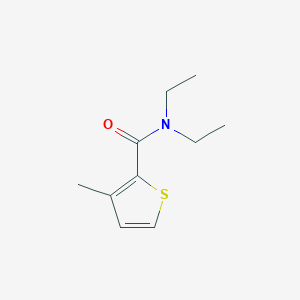

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)
![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)
